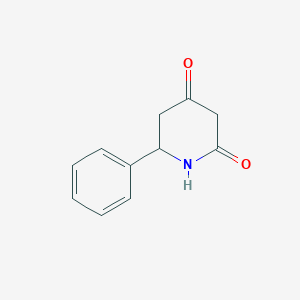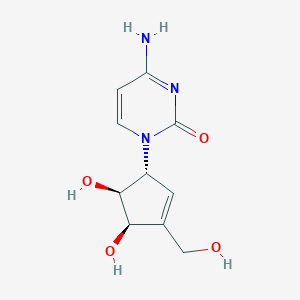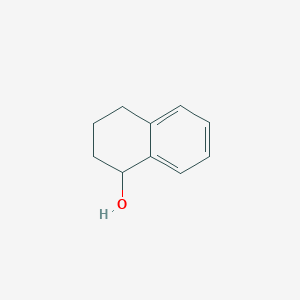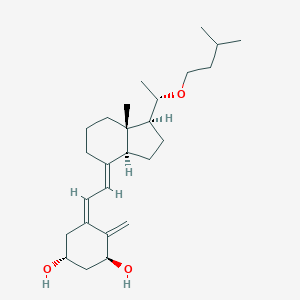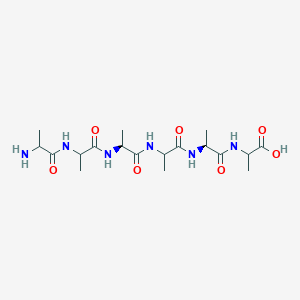
2-氯-1,1,1-三甲氧基乙烷
概述
描述
科学研究应用
2-Chloro-1,1,1-trimethoxyethane is utilized in several scientific research applications:
作用机制
Target of Action
2-Chloro-1,1,1-trimethoxyethane is a chloromethyl heterocyclic compound It has been used in the synthesis of various bioactive compounds, suggesting that its targets may vary depending on the specific derivative synthesized .
Mode of Action
It is known to participate in the synthesis of 2-phenyl-1,3,4-oxadiazole derivatives . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s structure and function.
Biochemical Pathways
Given its role in the synthesis of various bioactive compounds, it is likely that it affects multiple pathways depending on the specific derivative synthesized .
Result of Action
Given its role in the synthesis of various bioactive compounds, its effects are likely to be diverse and dependent on the specific derivative synthesized .
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-1,1,1-trimethoxyethane can be synthesized through the chlorination of 1,1,1-trimethoxyethane. The process involves introducing chlorine gas into a flask containing 1,1,1-trimethoxyethane at a controlled temperature of 10°C. The reaction is carried out over four hours, ensuring the internal temperature does not exceed 15°C. The mixture is then subjected to distillation to remove low boilers like methanol and methyl acetate, resulting in a yield of approximately 67%.
Industrial Production Methods
The industrial production of 2-Chloro-1,1,1-trimethoxyethane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving advanced distillation techniques and precise temperature control.
化学反应分析
Types of Reactions
2-Chloro-1,1,1-trimethoxyethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in such processes under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines and alcohols, typically under mild to moderate conditions.
Oxidation: Strong oxidizing agents may be used, though specific examples are less documented.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted ethers and amines.
Oxidation Products: Potential products include oxidized derivatives, though specific examples are less documented.
相似化合物的比较
Similar Compounds
2-Chloro-1,1,1-triethoxyethane: Similar in structure but with ethoxy groups instead of methoxy groups.
Trimethyl orthoformate: Lacks the chloro group but shares the orthoformate structure.
Uniqueness
2-Chloro-1,1,1-trimethoxyethane is unique due to its combination of chloro and methoxy groups, making it a versatile reagent in organic synthesis. Its ability to participate in various substitution reactions sets it apart from similar compounds .
属性
IUPAC Name |
2-chloro-1,1,1-trimethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3/c1-7-5(4-6,8-2)9-3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEIUNVTLXEOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCl)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225932 | |
| Record name | 1,1,1-Trimethoxy-2-chloroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74974-54-2 | |
| Record name | 1,1,1-Trimethoxy-2-chloroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074974542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Trimethoxy-2-chloroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-1,1,1-TRIMETHOXYETHANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

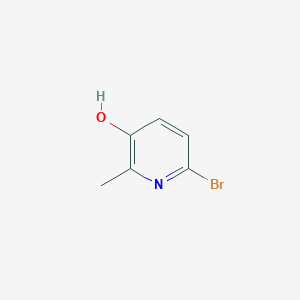
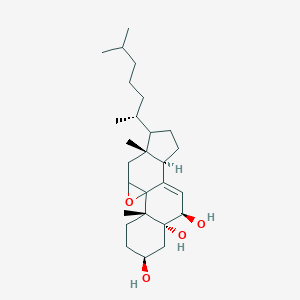
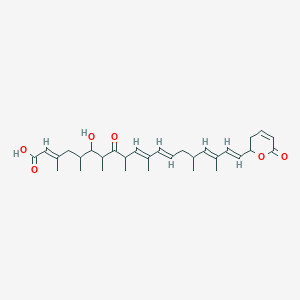
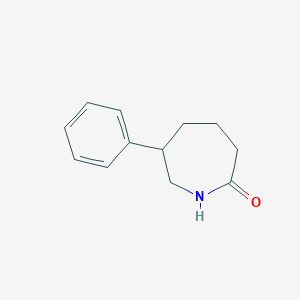
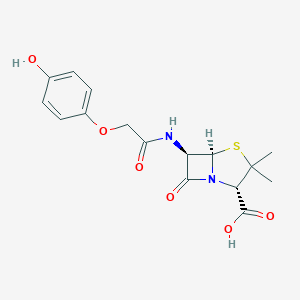
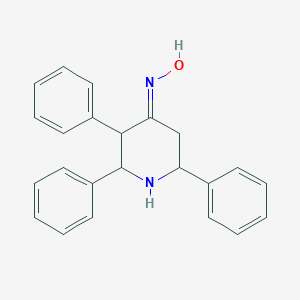
![6-Methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B51066.png)
